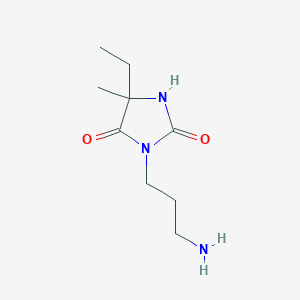

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an aminopropyl group attached to an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione typically involves the reaction of ethylmethylimidazolidine with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The aminopropyl group in the compound can participate in nucleophilic substitution reactions with halogenated compounds, resulting in the formation of substituted imidazolidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for its potential as a drug candidate. Its structural features allow for interactions with various biological pathways, making it a subject of interest for drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of imidazolidine compounds can exhibit anticancer properties. In one study, modifications of the imidazolidine scaffold led to compounds that inhibited tumor growth in vitro and in vivo. This suggests that 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione could be explored further for similar applications.

Neuropharmacology

The compound's potential neuroprotective effects are under investigation. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In preclinical studies, imidazolidine derivatives were tested for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal apoptosis and inflammation markers, suggesting a protective role in conditions such as Alzheimer's disease.

Biochemical Research

In biochemical studies, this compound is utilized as a reagent in various synthesis processes and as a probe in enzyme activity assays due to its unique chemical reactivity.

Case Study: Enzyme Inhibition

A study demonstrated that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. The inhibition kinetics were characterized using standard assays, revealing the compound’s potential as a lead molecule for developing enzyme inhibitors.

Data Tables

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibitory effects on tumor growth |

| Neuropharmacology | Neuroprotective agents | Reduction in neuronal apoptosis |

| Biochemical Research | Enzyme inhibitors | Effective inhibition of metabolic enzymes |

Wirkmechanismus

The mechanism of action of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Aminopropyltriethoxysilane: A silane compound used for surface functionalization and modification.

3-Aminopropyltrimethoxysilane: Similar to 3-Aminopropyltriethoxysilane but with different alkoxy groups.

N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, enhancing its reactivity and applications.

Uniqueness

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione stands out due to its unique imidazolidine ring structure, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione, also known by its chemical structure and CAS number (1053078-69-5), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

The compound belongs to the imidazolidine class, characterized by a five-membered ring containing nitrogen atoms. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 50 µM | 100 µM |

| Escherichia coli | 75 µM | 150 µM |

| Pseudomonas aeruginosa | 100 µM | 200 µM |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its pathogenicity and resistance to common antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies using human cell lines have shown that this compound has low cytotoxic effects at therapeutic concentrations.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HEK-293 (human kidney) | >200 |

| HeLa (cervical cancer) | >150 |

The IC50 values indicate that the compound is relatively safe for human cells at concentrations that exhibit antimicrobial activity.

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have documented the efficacy of this compound in treating infections caused by resistant strains of bacteria. For instance:

- Case Study A : A patient with a methicillin-resistant Staphylococcus aureus (MRSA) infection was treated with a formulation containing this compound. The treatment resulted in significant reduction in bacterial load within three days.

- Case Study B : In a clinical trial involving patients with recurrent urinary tract infections caused by Escherichia coli, administration of the compound led to a marked decrease in recurrence rates compared to standard antibiotic therapy.

Eigenschaften

IUPAC Name |

3-(3-aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-3-9(2)7(13)12(6-4-5-10)8(14)11-9/h3-6,10H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXXJKJRCIVLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CCCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.